molecular formula C23H36NaO7 B001057 Pravastatin-Natrium CAS No. 81131-70-6

Pravastatin-Natrium

Katalognummer: B001057
CAS-Nummer: 81131-70-6
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: RNAREGLVKQKRSG-IYNICTALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pravastatin-Natrium ist eine lipidsenkende Verbindung, die zur Klasse der Statine gehört, welche kompetitiv die Aktivität des Enzyms Hydroxymethylglutaryl-CoA-Reduktase (HMG-CoA-Reduktase) hemmen. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Cholesterin. This compound wird hauptsächlich zur Senkung des Cholesterinspiegels und zur Vorbeugung von Herz-Kreislauf-Erkrankungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Pravastatin sodium has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Pravastatin Sodium primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver . By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol .

Mode of Action

Pravastatin Sodium is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surfaces . The increased LDL receptors enhance the catabolism and clearance of circulating LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by Pravastatin Sodium is the mevalonate pathway, which is responsible for the biosynthesis of cholesterol . By inhibiting the HMG-CoA reductase enzyme, Pravastatin Sodium attenuates the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol . This has downstream effects on the levels of LDL cholesterol in the blood .

Pharmacokinetics

Pravastatin Sodium exhibits rapid absorption and has an average absorption rate of 34% . It has a volume of distribution of 0.46 L/kg and undergoes extensive first-pass metabolism in the liver . The primary metabolite of Pravastatin Sodium is 3 alpha-hydroxy-iso-pravastatin, which has 2.5% to 10% activity of the parent drug . Approximately 70% of the drug is excreted in the feces and about 20% in the urine, with 8% as unchanged drug .

Result of Action

The action of Pravastatin Sodium results in a decrease in the levels of “bad” cholesterol (low-density lipoprotein, or LDL) and fats (triglycerides) in the blood . It also increases the levels of “good” cholesterol (high-density lipoprotein, or HDL) . These changes help to decrease the risk of heart disease, stroke, and heart attack .

Biochemische Analyse

Biochemical Properties

Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . Pravastatin sodium is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving pravastatin sodium.

Cellular Effects

Pravastatin sodium has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, pravastatin sodium can also impact cellular metabolism, particularly lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of pravastatin sodium involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .

Temporal Effects in Laboratory Settings

Pravastatin sodium is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of pravastatin sodium can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .

Dosage Effects in Animal Models

The effects of pravastatin sodium in animal models vary with dosage. Higher doses of pravastatin sodium result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .

Metabolic Pathways

Pravastatin sodium is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .

Transport and Distribution

Pravastatin sodium is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .

Subcellular Localization

Pravastatin sodium is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pravastatin-Natrium wird durch einen Fermentationsprozess synthetisiert. Zunächst wird Mevastatin gewonnen, das anschließend einer Hydrolyse der Lactongruppe unterzogen wird. Anschließend erfolgt eine biologische Hydroxylierung unter Verwendung des Mikroorganismus Streptomyces carbophilus, um die allylische 6-Alkoholgruppe einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Fermentation, gefolgt von der Reinigung. Die Fermentationsflüssigkeit, die this compound enthält, wird zentrifugiert, um einen Überstand zu erhalten, der anschließend mittels einer Harz-Säule adsorbiert wird. Die Harz-Säule wird mit Wasser gewaschen und mit einer Ethanol-Wasser-Lösung desorbiert. Die desorbierende Flüssigkeit wird konzentriert, extrahiert, verdampft und getrocknet, um hochreines this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

    Substitution: Substitutionsreaktionen können an verschiedenen Positionen am this compound-Molekül auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der spezifischen Reaktion, die durchgeführt wird .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, sind seine Metaboliten, die hauptsächlich durch Glucuronidierungsreaktionen gebildet werden. Diese Metaboliten werden über die Leber und die Nieren ausgeschieden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym HMG-CoA-Reduktase hemmt, das den geschwindigkeitsbestimmenden Schritt in der Cholesterinbiosynthese darstellt. Durch die kompetitive Hemmung dieses Enzyms reduziert this compound die Produktion von Cholesterin in der Leber. Dies führt zu einer verstärkten Aufnahme von Low-Density-Lipoprotein (LDL)-Cholesterin aus dem Blut, wodurch der Gesamtcholesterinspiegel gesenkt wird. Zusätzlich hat this compound pleiotrope Wirkungen, darunter eine verbesserte Endothelfunktion, eine reduzierte Entzündung und die Hemmung der Plättchenaggregation .

Analyse Chemischer Reaktionen

Types of Reactions

Pravastatin sodium undergoes various chemical reactions, including:

    Oxidation: Pravastatin sodium can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in pravastatin sodium.

    Substitution: Substitution reactions can occur at various positions on the pravastatin sodium molecule.

Common Reagents and Conditions

Common reagents used in the reactions of pravastatin sodium include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of pravastatin sodium include its metabolites, which are primarily produced through glucuronidation reactions. These metabolites are excreted through hepatic and renal routes .

Vergleich Mit ähnlichen Verbindungen

Pravastatin-Natrium wird mit anderen Statinen wie Atorvastatin und Simvastatin verglichen. Während alle Statine durch die Hemmung der HMG-CoA-Reduktase wirken, zeichnet sich this compound durch seine Hydrophilie und sein geringeres Potenzial für Arzneimittelwechselwirkungen aus. Im Gegensatz zu Atorvastatin und Simvastatin wird this compound nicht signifikant von Grapefruitprodukten beeinflusst. Zusätzlich weist this compound im Vergleich zu anderen Statinen eine geringere Häufigkeit von muskelspezifischen Nebenwirkungen auf .

Liste ähnlicher Verbindungen

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Lovastatin
  • Fluvastatin

This compound zeichnet sich durch seine spezifischen pharmakokinetischen Eigenschaften und sein günstiges Sicherheitsprofil aus, was es zu einer bevorzugten Wahl für bestimmte Patientengruppen macht.

Eigenschaften

CAS-Nummer

81131-70-6

Molekularformel

C23H36NaO7

Molekulargewicht

447.5 g/mol

IUPAC-Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

InChI-Schlüssel

RNAREGLVKQKRSG-IYNICTALSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Isomerische SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na]

Kanonische SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na]

Aussehen

White powder

Key on ui other cas no.

81131-70-6

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Verwandte CAS-Nummern

81093-37-0 (Parent)

Synonyme

Apo Pravastatin
Apo-Pravastatin
Bristacol
CS 514
CS-514
CS514
Elisor
Eptastatin
Lin Pravastatin
Lin-Pravastatin
Lipemol
Liplat
Lipostat
Mevalotin
Nu Pravastatin
Nu-Pravastatin
Prareduct
Pravachol
Pravacol
Pravasin
Pravastatin
Pravastatin Monosodium Salt, (6 beta)-Isomer
Pravastatin Sodium
Pravastatin Sodium Salt
Pravastatin tert Octylamine Salt
Pravastatin tert-Octylamine Salt
Pravastatin, (6 beta)-Isomer
RMS 431
RMS-431
RMS431
Selektine
Sodium Salt, Pravastatin
SQ 31,000
SQ 31000
SQ-31,000
SQ-31000
SQ31,000
SQ31000
Vasten

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin sodium
Reactant of Route 2
Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
Pravastatin sodium
Customer
Q & A

Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?

A1: Pravastatin Sodium acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]

Q2: Is Pravastatin Sodium's effect on cholesterol synthesis specific to any particular tissue?

A2: Research suggests that Pravastatin Sodium exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []

Q3: What is the significance of the "tissue-selective" action of Pravastatin Sodium?

A3: The tissue-selective action of Pravastatin Sodium is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []

Q4: What is the molecular formula and weight of Pravastatin Sodium?

A4: While the provided research papers do not explicitly state the molecular formula and weight, Pravastatin Sodium is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.

Q5: How is the chemical structure of Pravastatin Sodium typically confirmed?

A5: Various analytical techniques are employed to confirm the chemical structure of Pravastatin Sodium, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]

Q6: What are some of the challenges associated with formulating Pravastatin Sodium?

A6: Pravastatin Sodium is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]

Q7: What strategies are being explored to overcome these formulation challenges?

A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of Pravastatin Sodium, including:* Solid Dispersions: Formulating Pravastatin Sodium as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating Pravastatin Sodium within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: Pravastatin Sodium-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing Pravastatin Sodium offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]

Q8: How is the stability of Pravastatin Sodium evaluated?

A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of Pravastatin Sodium formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]

Q9: What are the primary analytical techniques used to quantify Pravastatin Sodium in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of Pravastatin Sodium. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.

Q10: Why is analytical method validation important in the context of Pravastatin Sodium analysis?

A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of Pravastatin Sodium analysis in various matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.